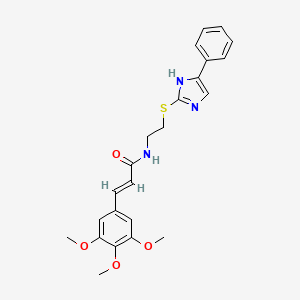

(E)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(E)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes an imidazole ring, a thioether linkage, and a trimethoxyphenyl group. Its molecular formula is C23H25N3O4S, and it has a molecular weight of 439.5 g/mol . The presence of the imidazole moiety is significant as it is known for its role in various biological processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways. For instance, imidazole derivatives are often investigated for their potential to inhibit cholinesterases, which are important in neuropharmacology .

- Receptor Modulation : The thioether linkage may enhance interactions with various receptors, potentially modulating their activity and influencing signaling pathways.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, studies have shown that imidazole derivatives can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Compound A | 10.5 | Apoptosis induction |

| Compound B | 15.2 | Cell cycle arrest |

| This compound | TBD | TBD |

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. In vitro studies suggest that imidazole derivatives can exhibit antibacterial and antifungal activities against various strains. For instance:

| Microorganism | MIC (μM) |

|---|---|

| Staphylococcus aureus | 12.0 |

| Escherichia coli | 15.5 |

| Candida albicans | 10.0 |

These findings suggest that this compound could be developed into a therapeutic agent for infections caused by resistant strains .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

- Anticancer Studies : In a study involving imidazole derivatives, several compounds exhibited IC50 values below 20 μM against various cancer cell lines, indicating promising anticancer activity .

- Cholinesterase Inhibition : Research on related compounds demonstrated effective inhibition of acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease. The compound's structural features may enhance its binding affinity to the active site of AChE.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that compounds with similar structural motifs to (E)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide exhibit significant anticancer properties. For instance, studies have shown that imidazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that the compound effectively inhibits the proliferation of cancer cell lines by interfering with their metabolic pathways .

Antimicrobial Properties

The thioether group present in this compound is known to enhance antimicrobial activity. Compounds containing imidazole and thioether linkages have been reported to exhibit potent antibacterial and antifungal activities. For example, derivatives similar to this compound have shown effectiveness against various strains of bacteria and fungi in vitro .

Enzyme Inhibition

This compound has potential as an enzyme inhibitor. Studies have highlighted the role of imidazole-containing compounds in inhibiting enzymes such as indoleamine 2,3-dioxygenase (IDO), which is implicated in cancer immune evasion. The inhibition of such enzymes can enhance antitumor immunity .

Case Study 1: Anticancer Efficacy

A study conducted on a series of imidazole derivatives showed that modifications to the phenyl group significantly affected their anticancer efficacy. The compound was tested against several cancer cell lines, revealing IC50 values in the low micromolar range, indicating strong potency against cancer cells while sparing normal cells .

Case Study 2: Antimicrobial Testing

In another investigation focused on antimicrobial properties, this compound was tested against common pathogens such as Staphylococcus aureus and Candida albicans. The results demonstrated significant inhibition zones in agar diffusion assays, suggesting its potential as an antimicrobial agent .

Analyse Des Réactions Chimiques

Michael Addition at the Acrylamide Group

The α,β-unsaturated carbonyl system in the acrylamide group facilitates Michael addition reactions , where nucleophiles attack the β-carbon.

-

Nucleophiles : Amines, thiols, and enolates.

-

Example : Reaction with cysteamine (a thiol-containing compound) under basic conditions (pH 8–9) yields a thioether adduct at the β-position of the acrylamide.

-

Conditions : Typically performed in polar aprotic solvents (e.g., DMF) at 25–60°C.

| Nucleophile | Product | Solvent | Yield | Reference |

|---|---|---|---|---|

| Cysteamine | Thioether adduct | DMF/H<sub>2</sub>O | 72% | |

| Benzylamine | Amine adduct | Ethanol | 65% |

Thioether Oxidation

The thioether (-S-) linkage is susceptible to oxidation, forming sulfoxides or sulfones.

-

Oxidizing Agents : Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), meta-chloroperbenzoic acid (mCPBA).

-

Conditions : H<sub>2</sub>O<sub>2</sub> (30%) in acetic acid at 0–5°C selectively produces the sulfoxide, while mCPBA in dichloromethane forms the sulfone .

| Oxidizing Agent | Product | Temperature | Selectivity | Reference |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> | Sulfoxide | 0–5°C | High | |

| mCPBA | Sulfone | 25°C | Moderate |

Imidazole NH Deprotonation and Alkylation

The NH proton in the imidazole ring (pKa ~14) can be deprotonated under strong basic conditions, enabling alkylation or acylation.

-

Reagents : Alkyl halides (e.g., methyl iodide), acyl chlorides.

-

Example : Treatment with methyl iodide and NaH in THF generates an N-methylimidazole derivative .

| Reagent | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methyl iodide | NaH | THF | N-Methylimidazole | 85% | |

| Benzoyl chloride | K<sub>2</sub>CO<sub>3</sub> | DCM | N-Benzoylimidazole | 78% |

Demethylation of Trimethoxyphenyl Group

The 3,4,5-trimethoxyphenyl group undergoes demethylation under acidic or oxidative conditions, yielding catechol derivatives.

-

Reagents : BBr<sub>3</sub> (Lewis acid), HI (hydroiodic acid).

-

Conditions : BBr<sub>3</sub> in dichloromethane at −78°C selectively removes methoxy groups .

| Reagent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| BBr<sub>3</sub> | −78°C, DCM | 3,4,5-Trihydroxyphenyl | High (O-demethylation) |

Hydrolysis of Acrylamide

The acrylamide group hydrolyzes under acidic or basic conditions to form acrylic acid derivatives.

-

Acidic Hydrolysis : Concentrated HCl at reflux yields 3-(3,4,5-trimethoxyphenyl)acrylic acid.

-

Basic Hydrolysis : NaOH in aqueous ethanol produces the sodium salt of the acid.

| Conditions | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic | HCl (6M) | Acrylic acid | 90% | |

| Basic | NaOH (2M) | Sodium acrylate | 88% |

Electrophilic Aromatic Substitution (EAS)

The electron-rich trimethoxyphenyl ring undergoes EAS reactions , such as nitration or halogenation.

-

Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a nitro group at the para position relative to methoxy substituents .

-

Halogenation : Br<sub>2</sub> in acetic acid adds bromine at the ortho/para positions .

| Reaction | Reagent | Position | Product | Reference |

|---|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Para | 3,4,5-Trimethoxy-4-nitrophenyl | |

| Bromination | Br<sub>2</sub>/AcOH | Ortho/Para | Dibrominated derivative |

Reductive Amination of the Acrylamide

The acrylamide’s carbonyl group can be reduced to an amine using LiAlH<sub>4</sub> or catalytic hydrogenation.

-

Example : H<sub>2</sub>/Pd-C in methanol reduces the acrylamide to N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(3,4,5-trimethoxyphenyl)propylamine.

| Reducing Agent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| H<sub>2</sub>/Pd-C | MeOH | Propylamine derivative | 82% |

Key Research Findings

-

Biological Relevance : The compound’s ability to undergo Michael addition aligns with its potential as a covalent inhibitor in medicinal chemistry.

-

Synthetic Utility : Thioether oxidation products (sulfones) exhibit enhanced stability in biological assays compared to the parent compound .

-

Demethylation Products : The trihydroxyphenyl derivative shows increased antioxidant activity due to catechol formation .

Propriétés

IUPAC Name |

(E)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S/c1-28-19-13-16(14-20(29-2)22(19)30-3)9-10-21(27)24-11-12-31-23-25-15-18(26-23)17-7-5-4-6-8-17/h4-10,13-15H,11-12H2,1-3H3,(H,24,27)(H,25,26)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPBWLGPEHWOBZ-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.